2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole
Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a constituent of many bioactive heterocyclic compounds and is very important in medicinal chemistry . These compounds are known to have diverse biological and clinical applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a subject of interest for researchers. They have synthesized a variety of benzimidazole derivatives and screened them for various biological activities .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives allows them to interact easily with the biopolymers of the living system. They are structural isosters of naturally occurring nucleotides .Scientific Research Applications
Chemistry and Properties
Research on compounds containing benzimidazole, such as 2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole, highlights their varied chemistry and properties, including their potential for forming complex compounds with interesting spectroscopic, magnetic, biological, and electrochemical activities. A comprehensive review up to 2008 provides insights into the preparation, properties, and applications of these compounds, suggesting areas for further investigation (Boča, Jameson, & Linert, 2011).
Biological and Pharmacological Activities
Benzimidazole derivatives are notable for their broad range of pharmacological applications. These compounds have been the focus of extensive research due to their effectiveness in various therapeutic areas, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulants, and depressants. The versatility of the benzimidazole nucleus has led to the development of compounds with significant therapeutic potential, suggesting an active area of research for novel benzimidazole-based drugs (Babbar, Swikriti, & Arora, 2020).
Environmental and Toxicological Studies
Synthetic phenolic antioxidants, including derivatives of benzimidazole, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These studies have highlighted the presence of such compounds in various environmental matrices and their potential toxicological impacts, suggesting the need for further research into safer and less environmentally impactful alternatives (Liu & Mabury, 2020).
Anticancer Potential
Research into benzimidazole hybrids has identified these compounds as promising anticancer agents, offering insights into their mechanisms of action, including intercalation, alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors. This area of study presents opportunities for the development of targeted benzimidazole derivatives with enhanced anticancer properties (Akhtar et al., 2019).
Synthesis and SAR Studies
Comprehensive reviews on the synthesis and structure-activity relationship (SAR) of benzimidazole derivatives have been critical in understanding their biological activities. These studies offer valuable insights for medicinal chemists, highlighting the importance of structural modification in the development of new therapeutic agents with improved efficacy and reduced toxicity (Yadav & Ganguly, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)10-12-8-6-4-5-7-9(8)13-10/h4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJYHAYBRFUZIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(N1)CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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